5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
5-methoxy-6-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-8-10-18(11-9-17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)19-6-4-5-7-20(19)31-2/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNIWSPISYYYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a complex organic compound belonging to the pyridazinone class, characterized by its unique structural features, including a pyridazinone core and various substituents that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating neurological disorders and other therapeutic areas.
Structural Features
The compound's structure can be represented as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyridazinone |
| Substituents | Methoxy groups, piperazine moiety, p-tolyl group |
Biological Activity
Research indicates that this compound exhibits several pharmacological properties, particularly in the context of neuroactivity and receptor interactions.
1. Neuroactive Properties
The compound has shown potential as a lead for developing treatments for neurological disorders such as Alzheimer's disease. It may act as an acetylcholinesterase inhibitor, which is crucial for increasing acetylcholine levels in synaptic clefts, thereby enhancing cognitive function.
2. Antidepressant-Like Activity
Studies involving derivatives of piperazine have demonstrated significant affinity toward serotonergic receptors (5-HT1A, 5-HT6, and 5-HT7). The compound's structural similarities with these derivatives suggest it may also exhibit antidepressant-like activity. In vivo tests have shown promising results in the tail suspension test, indicating potential efficacy in mood disorders .
3. Analgesic and Anti-inflammatory Effects
The presence of methoxy groups and the piperazine moiety may contribute to the compound's analgesic and anti-inflammatory activities. These effects are critical for pain management therapies and further highlight the compound's versatility in therapeutic applications.
Interaction Studies
Interaction studies reveal that the compound binds effectively to various receptors:
- Acetylcholinesterase : Inhibition leads to increased acetylcholine levels.
- Serotonin Receptors : Potential antidepressant properties through modulation of serotonin pathways.
Table of Binding Affinities
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | < 1 nM | Antidepressant-like activity |
| 5-HT7 | 34 nM | Modulation of mood |
| Acetylcholinesterase | Not specified | Cognitive enhancement |
Case Studies
Several studies have evaluated compounds structurally related to 5-methoxy-6-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one:
- Antidepressant Activity : A study synthesized several derivatives showing strong affinities for serotonin receptors. The most promising derivative exhibited stronger effects than traditional antidepressants like imipramine .
- Cognitive Enhancement : Docking studies indicated that similar compounds effectively bind to acetylcholinesterase, suggesting a mechanism for cognitive enhancement through inhibition of this enzyme .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyridazinone Cores
Key Structural and Functional Differences
- Substituent Effects at Position 5 :
- Piperazine Substituents: The 4-(2-methoxyphenyl)piperazine-1-carbonyl group in the target compound mirrors the 2-methoxyphenylpiperazine moiety in p-MPPI (), a known 5-HT₁A antagonist.
- Position 2 Substitutions :
- The shared p-tolyl group at position 2 in both the target compound and ’s NPBWR1 antagonist suggests this substituent may stabilize hydrophobic interactions in receptor pockets .
Q & A
Q. What synthetic routes are commonly employed to prepare this pyridazinone-piperazine hybrid compound?
The compound can be synthesized via multi-step protocols involving:
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated ketones (e.g., (E)-3-aryl-1-phenylprop-2-en-1-one) in ethanol under reflux, followed by piperazine coupling using carbodiimide-mediated amidation .
- Piperazine Functionalization : Introducing the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) . Key intermediates should be purified via column chromatography and verified by NMR and mass spectrometry.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in aromatic regions) .
- Spectral Analysis :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy, piperazine, and p-tolyl groups).
- IR Spectroscopy : Validates carbonyl (C=O, ~1650–1750 cm⁻¹) and piperazine NH stretches (~3300 cm⁻¹) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns with methanol/water gradients .
Q. What physicochemical properties influence its solubility and formulation in preclinical studies?
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity.
- pKa : The pyridazinone carbonyl (pKa ~9.5) and piperazine amine (pKa ~7.1) govern pH-dependent solubility .
- Thermal Stability : Melting point >200°C (DSC data), with decomposition observed at >250°C .
Advanced Research Questions
Q. How do substituents on the piperazine and aryl rings modulate biological activity?
- Methoxy Groups : Electron-donating substituents (e.g., 2-methoxyphenyl on piperazine) enhance π-stacking with target proteins, as shown in SAR studies of analogous pyridothiadiazines .
- p-Tolyl Group : Hydrophobic interactions improve membrane permeability, validated via MD simulations .
- Piperazine Flexibility : Conformational freedom in the piperazine ring optimizes binding to G-protein-coupled receptors (e.g., serotonin receptors) .
Q. What computational strategies accelerate reaction optimization for this compound?
- Quantum Chemical Calculations : Identify transition states for key steps (e.g., cyclocondensation) using DFT (B3LYP/6-31G*) to predict activation energies .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend optimal solvents (e.g., ethanol vs. DMF) and catalysts (e.g., POCl₃ for cyclization) .
Q. How does hydrolytic stability vary under physiological vs. accelerated conditions?
- pH-Dependent Degradation : In aqueous buffers (pH 1–9), the pyridazinone core undergoes hydrolysis at pH >8, forming a carboxylic acid derivative (HPLC-MS monitoring) .
- Kinetic Studies : Pseudo-first-order rate constants (k) at 37°C:
| pH | k (h⁻¹) | Half-life (h) |
|---|---|---|
| 1.2 | 0.003 | 231 |
| 7.4 | 0.008 | 86.6 |
| 9.0 | 0.015 | 46.2 |
| Data suggest instability in alkaline environments . |
Q. What advanced spectral methods resolve ambiguities in regioisomeric impurities?
- 2D NMR (HSQC/HMBC) : Correlates proton-carbon couplings to distinguish regioisomers (e.g., pyridazinone vs. pyridazine derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates impurities with mass accuracy <2 ppm (e.g., Δm/z = 16 for methoxy vs. hydroxyl variants) .
Methodological Guidance
- Contradiction Handling : Discrepancies in hydrolysis rates (e.g., vs. vendor-reported stability) should be resolved via in-house validation under controlled conditions .
- Synthesis Optimization : Prioritize green solvents (e.g., ethanol over DCM) and catalytic methods to reduce E-factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
